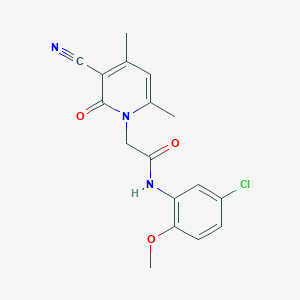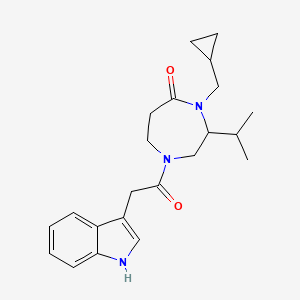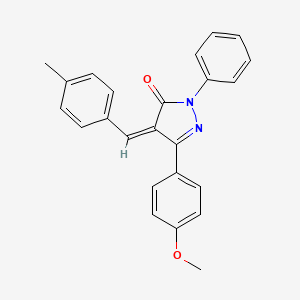![molecular formula C18H13N3O3 B5400285 {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5400285.png)
{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid, also known as BIVA, is a novel compound that has gained significant attention in scientific research in recent years. BIVA is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In
Wirkmechanismus
The mechanism of action of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is not fully understood. However, studies have shown that this compound can modulate various cellular signaling pathways, including the PI3K/Akt and MAPK pathways. This compound can also induce the expression of tumor suppressor genes and inhibit the activity of oncogenes. This compound can also activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth, inhibit angiogenesis, and reduce inflammation. This compound can also improve glucose tolerance and insulin sensitivity in diabetic animal models. This compound has also been shown to have antioxidant properties, reducing oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound, making it easier to obtain in large quantities. This compound is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. This compound is also a relatively new compound, and more research is needed to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid research. One of the significant areas of research is its potential as an anticancer agent. Further studies are needed to establish the safety and efficacy of this compound in animal models and human clinical trials. Another area of research is its potential as an anti-inflammatory agent. This compound can be used to treat various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to establish the optimal dose and duration of treatment. This compound can also be used in combination with other drugs to enhance its therapeutic potential. Further research is needed to identify the optimal drug combinations and dosages.
Synthesemethoden
The synthesis of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid involves the condensation of 2-cyanovinylbenzimidazole with 3-(2-bromoacetyl)phenol in the presence of potassium carbonate. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inducing apoptosis, inhibiting cell proliferation, and suppressing the migration and invasion of cancer cells. This compound has also shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-10-13(18-20-15-6-1-2-7-16(15)21-18)8-12-4-3-5-14(9-12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRSOGVKFRNSA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5400223.png)


![3-[2-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5400250.png)

![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5400278.png)
![4-(3-methylphenoxy)-1-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5400286.png)
![dimethyl {3-[(1-phenylethyl)amino]-2-propen-1-ylidene}malonate](/img/structure/B5400293.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5400295.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5400299.png)
